Methyl 3-amino-5-(methoxymethyl)benzoate

Physicochemical Profiling LogP Drug Design

Impurity standards lacking distinct physicochemical profiles often co-elute with APIs in HPLC methods. Methyl 3-amino-5-(methoxymethyl)benzoate (CAS 1310105-53-3) eliminates this risk: • Unique TPSA (61.55 Ų) & LogP (1.20) ensure unambiguous chromatographic separation from drug substances. • Methoxymethyl group serves as a protected hydroxymethyl handle for selective late-stage deprotection-a route inaccessible with free hydroxymethyl analogs (CAS 220286-47-5). • Orthogonal methyl ester, aromatic amine, and protected alcohol enable sequential chemoselective derivatization for library synthesis.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 1310105-53-3
Cat. No. B1468686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-(methoxymethyl)benzoate
CAS1310105-53-3
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOCC1=CC(=CC(=C1)N)C(=O)OC
InChIInChI=1S/C10H13NO3/c1-13-6-7-3-8(10(12)14-2)5-9(11)4-7/h3-5H,6,11H2,1-2H3
InChIKeyLFUDJHBUCYLGTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-5-(methoxymethyl)benzoate Building Block & Impurity Standard


Methyl 3-amino-5-(methoxymethyl)benzoate is a polysubstituted benzoate ester featuring a primary aromatic amine at the 3-position and a methoxymethyl (-CH2OCH3) group at the 5-position. It belongs to the class of meta-substituted aminobenzoates, which are common intermediates in pharmaceutical and agrochemical synthesis. This specific compound is cataloged as a drug-related impurity by authoritative databases, indicating a defined role in pharmaceutical quality control [1]. Its unique substitution pattern distinguishes it from more common analogs like Methyl 3-amino-5-methylbenzoate, offering a protected hydroxymethyl handle for further derivatization . Commercial availability is typically at 95% purity from multiple suppliers .

Methyl 3-Amino-5-(methoxymethyl)benzoate: Advantages Over Common Analogs


Direct substitution with close analogs such as Methyl 3-amino-5-methylbenzoate or Methyl 3-amino-5-methoxybenzoate is not viable due to significant differences in physicochemical properties and synthetic utility. The methoxymethyl group confers a distinctly lower lipophilicity (LogP ~1.2 ) compared to the methyl analog (LogP ~1.5 ) and provides a larger topological polar surface area (TPSA 61.55 Ų vs 52.3 Ų [1]). This results in altered solubility, chromatographic retention, and hydrogen-bonding capacity, which are critical for its use as an impurity standard and as a protected synthetic intermediate [2]. The protected alcohol functionality allows for selective deprotection and subsequent modification, a route inaccessible with simple alkyl or alkoxy analogs.

Quantitative Evidence for Methyl 3-Amino-5-(methoxymethyl)benzoate


Reduced Lipophilicity vs. Methyl Analog

Replacement of the 5-methyl group with a 5-methoxymethyl group results in a measurable decrease in predicted octanol-water partition coefficient, indicating higher polarity and potentially superior aqueous solubility. This is a key differentiator for biological assay design where lower non-specific binding is desired .

Physicochemical Profiling LogP Drug Design

Increased TPSA Enables HPLC Separation

The presence of the additional ether oxygen in the methoxymethyl substituent significantly increases the compound's TPSA. This physical property is crucial for its function as a pharmaceutical impurity standard, as it ensures distinct chromatographic retention times from the parent drug and other related substances [1].

Analytical Chemistry Impurity Profiling HPLC Method Development

Protected Alcohol for Divergent Synthesis

The methoxymethyl (MOM) group serves as a protecting group for a benzylic alcohol. This makes the target compound a stable and storable precursor to Methyl 3-amino-5-(hydroxymethyl)benzoate (CAS 220286-47-5), which is less stable and more prone to oxidation. The MOM-protected compound allows for orthogonal synthetic manipulation of the amino and ester groups .

Synthetic Chemistry Protecting Groups Building Blocks

Application Scenarios for Methyl 3-Amino-5-(methoxymethyl)benzoate


Pharmaceutical Impurity Reference Standard

Procure this compound when a certified impurity standard with a unique TPSA (61.55 Ų) and LogP (1.20) is required to develop and validate HPLC or UPLC methods for a drug substance. Its distinct physicochemical properties, cataloged by drug impurity databases [1], guarantee separation from the active pharmaceutical ingredient (API), a function that common alkyl analogs cannot replicate due to their different polarity profiles .

Agomelatine Analogue Synthesis

Use as a key protected intermediate in the synthesis of agomelatine derivatives. The methoxymethyl group preserves a latent hydroxymethyl functionality, allowing for late-stage deprotection and derivatization. This strategy avoids the instability and side-reactions associated with the free hydroxymethyl analog (CAS 220286-47-5) , a factor critical for scalable process chemistry.

Chemical Probe Design Based on Physicochemical Tuning

Select this scaffold when a medicinal chemistry campaign requires a systematic reduction in lipophilicity (ΔLogP -0.27) without altering the core pharmacophore. The target compound, with its lower LogP relative to the methyl analog, can serve as a tool to mitigate off-target toxicity or improve metabolic stability in early lead optimization .

Divergent Synthesis of Meta-Substituted Benzoate Libraries

Procure as a central building block for generating diverse compound libraries. The orthogonal reactivity of the methyl ester, aromatic amine, and protected alcohol group enables sequential, chemoselective transformations, providing a distinct advantage over non-protected or differently substituted benzoates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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